molecular formula C13H15NO B8099335 spiro[indene-2,3'-piperidin]-1(3H)-one

spiro[indene-2,3'-piperidin]-1(3H)-one

Cat. No.: B8099335
M. Wt: 201.26 g/mol
InChI Key: PDTIAUMOXOCVPA-UHFFFAOYSA-N
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Description

Spiro[indene-2,3’-piperidin]-1(3H)-one is a unique organic compound characterized by its spirocyclic structure, where an indene and a piperidine ring are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization Reactions: One common method involves the cyclization of appropriate indene and piperidine precursors under acidic or basic conditions. For instance, the reaction of indene-2-carboxylic acid with piperidine in the presence of a dehydrating agent like thionyl chloride can yield spiro[indene-2,3’-piperidin]-1(3H)-one.

    Catalytic Methods: Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to synthesize this compound. These methods often provide higher yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of spiro[indene-2,3’-piperidin]-1(3H)-one typically involves scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Spiro[indene-2,3’-piperidin]-1(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Spiro[indene-2,3’-piperidin]-1-one derivatives with additional oxygen functionalities.

    Reduction: Spiro[indene-2,3’-piperidin]-1-ol.

    Substitution: Various N-substituted spiro[indene-2,3’-piperidin]-1(3H)-one derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, spiro[indene-2,3’-piperidin]-1(3H)-one serves as a versatile intermediate for the construction of complex molecular architectures. Its unique spirocyclic structure makes it a valuable building block in the synthesis of natural products and pharmaceuticals.

Biology

The compound has shown potential as a scaffold for the development of bioactive molecules. Its structural features allow for the exploration of new chemical space in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Medicine

Research has indicated that derivatives of spiro[indene-2,3’-piperidin]-1(3H)-one exhibit promising pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These activities are attributed to the compound’s ability to interact with various biological targets.

Industry

In the industrial sector, spiro[indene-2,3’-piperidin]-1(3H)-one is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The biological activity of spiro[indene-2,3’-piperidin]-1(3H)-one is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, its anti-inflammatory effects may result from the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-2,3’-pyrrolidin]-1(3H)-one: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

    Spiro[indene-2,3’-azepan]-1(3H)-one: Contains an azepane ring, offering different steric and electronic properties.

Uniqueness

Spiro[indene-2,3’-piperidin]-1(3H)-one stands out due to its balanced combination of rigidity and flexibility, which is crucial for its interaction with biological targets. The presence of the piperidine ring provides a unique pharmacophore that can be exploited in drug design, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

spiro[3H-indene-2,3'-piperidine]-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-12-11-5-2-1-4-10(11)8-13(12)6-3-7-14-9-13/h1-2,4-5,14H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTIAUMOXOCVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=CC=CC=C3C2=O)CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1′-benzoylspiro[indene-2,3′-piperidin]-1(3H)-one (2.476 g, 8.11 mmol) was dissolved in methanol (40 mL). 1 N aq HCl (80 mL) was added dropwise and the mixture was refluxed overnight. The methanol was removed in vacuo. The pH of the solution was adjusted to 8 using saturated Na2CO3, and the solution was extracted with CH2Cl2. The combined organic extracts were dried over anhydrous Na2SO4 and then concentrated to afford a residue, which was purified by silica gel column chromatography to afford spiro[indene-2,3′-piperidin]-1(3H)-one (460 mg, 28%). 1H NMR (CD3OD, 400 MHz): δ=1.63 (m, 2H), 1.82 (m, 1H), 1.87-2.00 (m, 1H), 2.70 (d, 1H), 2.82 (m, 1H), 3.00 (m, 3H), 3.20 (d, 1H), 7.32 (m, 1H), 7.45 (m, 1H), 7.57 (m, 1H), 7.79 (m, 1H).
Name
1′-benzoylspiro[indene-2,3′-piperidin]-1(3H)-one
Quantity
2.476 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

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